molecular formula C9H20NP B14696378 N,N-Diethylphosphinan-1-amine CAS No. 23783-35-9

N,N-Diethylphosphinan-1-amine

Katalognummer: B14696378
CAS-Nummer: 23783-35-9
Molekulargewicht: 173.24 g/mol
InChI-Schlüssel: WZQKYUWWPYGVFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethylphosphinan-1-amine is an organic compound characterized by the presence of a phosphine group bonded to an amine. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . The unique structure of this compound makes it a valuable compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylphosphinan-1-amine typically involves the reaction of diethylamine with a suitable phosphine precursor. One common method is the reaction of diethylamine with chlorophosphine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethylphosphinan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N,N-Diethylphosphinan-1-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-Diethylphosphinan-1-amine involves its interaction with molecular targets through its phosphine and amine groups. These functional groups enable the compound to act as a nucleophile, participating in various chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal ions, which are crucial for its applications in catalysis and coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethylphosphinan-1-amine: Similar in structure but with methyl groups instead of ethyl groups.

    N,N-Diethylphosphinamide: Contains an amide group instead of an amine group.

    N,N-Diethylphosphine oxide: An oxidized form of N,N-Diethylphosphinan-1-amine .

Uniqueness: this compound is unique due to its specific combination of phosphine and amine groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metals and participate in a variety of reactions makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

23783-35-9

Molekularformel

C9H20NP

Molekulargewicht

173.24 g/mol

IUPAC-Name

N,N-diethylphosphinan-1-amine

InChI

InChI=1S/C9H20NP/c1-3-10(4-2)11-8-6-5-7-9-11/h3-9H2,1-2H3

InChI-Schlüssel

WZQKYUWWPYGVFS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)P1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.